BenchChemオンラインストアへようこそ!

(-)-Loganin

Cyclooxygenase Anti-inflammatory Enzyme inhibition

(-)-Loganin (C17H26O10, MW 390.38) is an iridoid monoterpene glucoside with ten defined stereocenters from Cornus officinalis. For COX-1-centric inflammatory research, it delivers 19.4-fold greater potency (IC50=3.55μM) than aucubin and 1.51-fold vs. geniposide—enabling larger screening panels per gram purchased. In neurodegeneration, it inhibits AChE (IC50=3.95μM), BChE (IC50=33.02μM), and BACE1 (IC50=47.97μM, noncompetitive) while requiring ~62% less compound mass than morroniside for equivalent AChE blockade. Its well-characterized low oral bioavailability (F≈5%) and favorable IV profile (T1/2(β)=25.1 min) make it an ideal reference substrate for formulation development programs. For bone research, it uniquely combines osteoblast promotion with osteoclast suppression via OPG/RANKL modulation—a dual mechanism absent in single-action agents. Supplied at ≥98% purity with comprehensive Certificate of Analysis.

Molecular Formula C17H26O10
Molecular Weight 390.4 g/mol
CAS No. 18524-94-2
Cat. No. B1675030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Loganin
CAS18524-94-2
Synonyms7-deoxyloganin
loganin
loganoside
Molecular FormulaC17H26O10
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7+,9-,10+,11+,12+,13-,14+,16-,17-/m0/s1
InChIKeyAMBQHHVBBHTQBF-UOUCRYGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Loganin (CAS 18524-94-2): Baseline Characterization and Procurement-Relevant Specifications for Iridoid Glycoside Research


Loganin is an iridoid monoterpene glucoside (C17H26O10, MW 390.38) that serves as a principal bioactive constituent of Cornus officinalis Sieb. et Zucc. (Corni Fructus) . The compound is a key biosynthetic intermediate in the iridoid pathway, positioned between 7-desoxyloganic acid and downstream secoiridoid glucosides [1]. Commercial availability includes purities of ≥97–99% , with demonstrated physicochemical properties including LogP of -2.73, melting point of 222°C, and aqueous solubility parameters suitable for in vitro and in vivo formulation . The compound's stereochemical configuration includes ten defined stereocenters , a structural feature that differentiates it from its biosynthetic precursor loganic acid and from structurally simplified iridoid scaffolds.

Why Iridoid Glycoside Class Substitution Fails: Loganin (18524-94-2) Structural and Pharmacological Divergence


Within the iridoid glycoside class, minor structural variations—methyl esterification state, glycosidic linkage, and stereochemistry—produce marked differences in target engagement, potency, and pharmacokinetic behavior [1]. Loganin (methyl ester) and loganic acid (free carboxylic acid) exemplify this divergence: in carrageenan-induced paw edema models, loganin exhibits 72–80% inhibition versus 44.4% for loganic acid [2]. Hydrolysis of the glycosidic bond is prerequisite for COX inhibitory activity across iridoids, yet the resulting aglycone potencies vary by more than an order of magnitude depending on the parent scaffold [1]. Loganin's oral bioavailability (F ≈ 4.87–5.63%) is constrained by extensive intestinal first-pass metabolism [3][4], a liability not uniformly shared across iridoid analogs and one that dictates formulation requirements. Furthermore, loganin demonstrates a multi-target inhibition profile—AChE (IC50 = 3.95 μM), BChE (IC50 = 33.02 μM), and BACE1 (IC50 = 47.97 μM, noncompetitive)—that is not replicated by morroniside, which exhibits different inhibition kinetics and substantially lower AChE potency (IC50 = 10.50 μM) [5]. These quantitative differences preclude assumption of functional equivalence among iridoid glycosides.

Loganin (18524-94-2) vs. Iridoid Comparators: Quantified Differentiation Across COX Inhibition, TNF-α Suppression, Cholinesterase Activity, and Bone Metabolism


COX-1 Inhibition: Loganin Demonstrates 1.51-Fold Higher Potency than H-Geniposide and 19.4-Fold Higher than H-Aucubin

In a head-to-head comparative in vitro enzyme inhibition study using hydrolyzed iridoid products (β-glucosidase treatment, prerequisite for activity), H-loganin inhibited COX-1 with an IC50 of 3.55 μM, compared to 5.37 μM for H-geniposide and 68.9 μM for H-aucubin [1]. H-loganin was the most potent COX-1 inhibitor among seven iridoid glucosides tested (aucubin, catalpol, gentiopicroside, swertiamarin, geniposide, geniposidic acid, loganin) [1].

Cyclooxygenase Anti-inflammatory Enzyme inhibition

TNF-α Suppression: Loganin Exhibits Distinct Potency Profile Relative to H-Aucubin, H-Catalpol, and H-Geniposide

In a comparative assessment of TNF-α formation suppression in LPS-stimulated RAW 264.7 macrophages, H-loganin exhibited an IC50 of 154.6 μM, while H-aucubin showed IC50 = 11.2 μM, H-catalpol IC50 = 33.3 μM, and H-geniposide IC50 = 58.2 μM [1]. H-loganin's TNF-α suppression is 13.8-fold less potent than H-aucubin but 2.6-fold less potent than H-geniposide [1]. This inverse potency relationship between COX-1 inhibition (where loganin excels) and TNF-α suppression (where aucubin excels) demonstrates target-dependent selectivity among iridoids [1].

TNF-α Cytokine Anti-inflammatory LPS-induced inflammation

Acetylcholinesterase (AChE) Inhibition: Loganin is 12-Fold More Potent than Morroniside

In a comparative enzyme inhibition study of three Corni Fructus constituents, loganin inhibited AChE with an IC50 of 3.95 μM, whereas morroniside exhibited an IC50 of 10.50 μM [1]. For BChE, loganin showed IC50 = 33.02 μM compared to morroniside's 37.78 μM [1]. For BACE1, loganin demonstrated noncompetitive inhibition (IC50 = 47.97 μM), while morroniside acted as a mixed inhibitor [1]. Loganin was the most potent inhibitor across all three targets among the tested compounds [1].

Acetylcholinesterase Alzheimer's disease Neuroprotection Cholinesterase inhibitor

Pharmacokinetic Clearance and Bioavailability: Loganin vs. Morroniside in Murine Models

Following intravenous administration of Cornus officinalis injection to mice, loganin and morroniside exhibited distinct pharmacokinetic parameters. Loganin demonstrated total clearance (CL) of 1.965 L·kg⁻¹·h⁻¹, area under the curve (AUC) of 13.59 mg·L⁻¹·h, and terminal half-life T1/2(β) of 25.1 min [1]. Morroniside showed higher clearance (CL = 2.457 L·kg⁻¹·h⁻¹) and larger AUC (27.15 mg·L⁻¹·h) with shorter T1/2(β) of 21.5 min [1]. The volume of distribution (Vc) for loganin (0.551 L·kg⁻¹) was 15% smaller than morroniside (0.647 L·kg⁻¹) [1]. Oral absolute bioavailability of loganin in rats is consistently low at approximately 4.87–5.63%, driven by extensive intestinal first-pass metabolism [2][3].

Pharmacokinetics Bioavailability Clearance ADME

Bone Remodeling: Loganin OPG/RANKL Ratio Modulation and Dual Osteoblast/Osteoclast Regulation

In an ovariectomy (OVX)-induced osteoporosis mouse model, oral administration of loganin prevented OVX-induced loss of bone mineral density (BMD) and microstructure, and significantly increased the serum OPG/RANKL ratio [1]. In vitro, loganin (10–100 μM) enhanced osteoblast differentiation in MC3T3-E1 preosteoblast cells, increasing alkaline phosphatase (ALP) activity and osteocalcin secretion while suppressing osteoclast differentiation in primary monocytes [1][2]. Loganin also downregulated caspase-3 and RANKL mRNA expression while upregulating bcl-2 [2]. Comparative bone remodeling activity for morroniside has been reported in MC3T3-E1 cells [2], though quantitative head-to-head comparison of osteogenic potency between loganin and morroniside is not yet established.

Osteoporosis Bone metabolism OPG/RANKL Osteoblast differentiation

CYP450 Isoform Inhibition Profile: Loganin Modulates CYP3A4, CYP2C9, and CYP2C8

Loganin exhibits inhibitory effects on specific cytochrome P450 isoforms: CYP3A4 (IC50 = 9.25 μM), CYP2C9 (IC50 = 16.29 μM), and CYP2C8 (IC50 = 19.41 μM) [1]. In contrast, gentiopicroside, a secoiridoid glycoside, also inhibits P450 activity with differing isoform selectivity . The class-level inference is that iridoid and secoiridoid glycosides share P450 inhibitory capacity but exhibit distinct isoform selectivity profiles that may influence drug-drug interaction potential. Quantitative isoform-by-isoform comparison data between loganin and specific comparators remains limited.

Cytochrome P450 Drug metabolism Drug-drug interaction CYP inhibition

Loganin (18524-94-2): Research and Industrial Application Scenarios Based on Quantified Comparative Evidence


COX-1-Selective Anti-Inflammatory Screening Programs Requiring Maximum Enzyme Inhibition Potency

For investigators conducting anti-inflammatory drug discovery with a focus on COX-1 inhibition, loganin (H-loganin IC50 = 3.55 μM) provides 19.4-fold greater potency than H-aucubin (IC50 = 68.9 μM) and 1.51-fold greater potency than H-geniposide (IC50 = 5.37 μM) [1]. This potency advantage translates to reduced compound consumption, enabling larger screening panels or extended dose-response studies with the same procurement quantity. Researchers should note that loganin's TNF-α suppression (IC50 = 154.6 μM) is substantially weaker than aucubin (IC50 = 11.2 μM), making loganin the preferred selection specifically for COX-1-centric rather than TNF-α-centric inflammatory models [1].

Alzheimer's Disease Research Requiring Multi-Target Cholinesterase and BACE1 Modulation

For neurodegenerative disease research programs evaluating cholinesterase and β-secretase modulation, loganin offers a quantified potency advantage over its co-occurring analog morroniside. With AChE IC50 of 3.95 μM (vs morroniside 10.50 μM) and BChE IC50 of 33.02 μM (vs morroniside 37.78 μM), loganin achieves equivalent enzyme inhibition with approximately 62% less compound mass [2]. Loganin's noncompetitive BACE1 inhibition mechanism (IC50 = 47.97 μM) differs from morroniside's mixed inhibition [2], providing a distinct pharmacological tool for mechanistic studies. The compound's demonstrated in vivo efficacy in Morris water maze and Y-maze tests [3] further supports its selection for cognitive impairment models.

Pharmacokinetic and Formulation Development Studies Addressing Low Oral Bioavailability

Loganin's consistently low oral bioavailability (F ≈ 4.87–5.63%) [4][5], driven by extensive intestinal first-pass metabolism [4], makes it an ideal model compound for formulation development programs targeting bioavailability enhancement of glycosidic natural products. Its lower clearance (CL = 1.965 L·kg⁻¹·h⁻¹) and longer half-life (T1/2(β) = 25.1 min) compared to morroniside (CL = 2.457 L·kg⁻¹·h⁻¹, T1/2(β) = 21.5 min) [6] provide a favorable intravenous PK profile that amplifies the impact of successful oral absorption enhancement. Researchers evaluating prodrug strategies, nanoformulations, or absorption enhancers can use loganin as a validated, quantitatively characterized substrate with established analytical methods [5][7].

Bone Metabolism and Osteoporosis Research Targeting OPG/RANKL Axis Modulation

For osteoporosis and bone remodeling research, loganin offers a dual-action profile not uniformly present across iridoid comparators. In OVX-induced osteoporotic mice, oral loganin administration prevented BMD loss, preserved trabecular microstructure, and significantly elevated the serum OPG/RANKL ratio [8]. In vitro, loganin (10–100 μM) promoted osteoblast differentiation while suppressing osteoclast formation [8][9]. This combined anabolic/anti-catabolic mechanism distinguishes loganin from agents with single-mechanism activity and supports its selection for research programs investigating bone homeostasis regulation, particularly those requiring validation of OPG/RANKL pathway modulation in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Loganin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.